2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a fluorinated benzene ring, a nitrile group, and a sulfonylated piperidine-pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the Fluorinated Benzene Ring: This can be achieved through electrophilic fluorination of a suitable benzene derivative.
Introduction of the Nitrile Group: This step often involves a nucleophilic substitution reaction where a suitable leaving group on the benzene ring is replaced by a nitrile group.
Sulfonylation of Piperidine: The piperidine ring is sulfonylated using a sulfonyl chloride reagent under basic conditions.
Coupling with Pyrrolidine: The sulfonylated piperidine is then coupled with pyrrolidine through a nucleophilic substitution reaction.
Final Coupling: The fluorinated benzonitrile is coupled with the sulfonylated piperidine-pyrrolidine moiety under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile would depend on its specific target. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and nitrile group can enhance binding affinity and selectivity, while the sulfonylated piperidine-pyrrolidine moiety can provide additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-[(4-morpholin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile
- 2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylmorpholin-1-yl)methyl]benzonitrile
Uniqueness
2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the sulfonylated piperidine-pyrrolidine moiety can provide additional pharmacokinetic benefits.
Properties
IUPAC Name |
2-fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2S/c18-17-14(12-19)4-3-5-15(17)13-20-10-6-16(7-11-20)24(22,23)21-8-1-2-9-21/h3-5,16H,1-2,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEERMKBZLXGIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CCN(CC2)CC3=C(C(=CC=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.